molecular formula C31H35N5O3 B10821524 (2R)-3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)carbamoylamino]-N-[(1-pyridin-3-ylcyclohexyl)methyl]propanamide

(2R)-3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)carbamoylamino]-N-[(1-pyridin-3-ylcyclohexyl)methyl]propanamide

Cat. No.: B10821524
M. Wt: 525.6 g/mol
InChI Key: INNVRNIOVHJSQS-MUUNZHRXSA-N
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Description

AM-37 is a synthetic organic compound known for its role as a non-peptide antagonist of the bombesin receptor subtype-3 (BRS-3).

Preparation Methods

The synthesis of AM-37 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

    Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization.

    Functional Group Introduction: Specific functional groups are introduced through reactions such as alkylation, acylation, and halogenation.

    Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and yield.

Industrial production methods for AM-37 would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency .

Chemical Reactions Analysis

AM-37 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AM-37 might yield a ketone or carboxylic acid, while reduction could produce an alcohol .

Scientific Research Applications

Mechanism of Action

AM-37 exerts its effects by binding to bombesin receptors, specifically the bombesin receptor subtype-3 (BRS-3). This binding inhibits the receptor’s activity, blocking the downstream signaling pathways that promote cell growth and proliferation. The molecular targets involved include the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK), both of which play crucial roles in cell signaling and cancer progression .

Comparison with Similar Compounds

AM-37 is unique compared to other bombesin receptor antagonists due to its non-peptide structure, which offers advantages in terms of stability and bioavailability. Similar compounds include:

Properties

Molecular Formula

C31H35N5O3

Molecular Weight

525.6 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)carbamoylamino]-N-[(1-pyridin-3-ylcyclohexyl)methyl]propanamide

InChI

InChI=1S/C31H35N5O3/c1-39-25-13-11-24(12-14-25)35-30(38)36-28(18-22-19-33-27-10-4-3-9-26(22)27)29(37)34-21-31(15-5-2-6-16-31)23-8-7-17-32-20-23/h3-4,7-14,17,19-20,28,33H,2,5-6,15-16,18,21H2,1H3,(H,34,37)(H2,35,36,38)/t28-/m1/s1

InChI Key

INNVRNIOVHJSQS-MUUNZHRXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)NCC4(CCCCC4)C5=CN=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC4(CCCCC4)C5=CN=CC=C5

Origin of Product

United States

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